3-((2,5-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

LSD1 Epigenetics X-ray Crystallography

The compound 3-((2,5-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one (CAS 899943-33-0) is a synthetic, low-molecular-weight heterocycle (MW 324.36, C18H17FN4O). It belongs to the 1,2,4-triazin-5(4H)-one class and is annotated in target databases as a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B), linking it to epigenetic regulation and CNS therapeutic research.

Molecular Formula C18H17FN4O
Molecular Weight 324.359
CAS No. 899943-33-0
Cat. No. B2627613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,5-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
CAS899943-33-0
Molecular FormulaC18H17FN4O
Molecular Weight324.359
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN4O/c1-11-3-4-12(2)15(9-11)20-18-21-17(24)16(22-23-18)10-13-5-7-14(19)8-6-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
InChIKeyYUBAUPFNDKFJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

899943-33-0: A 1,2,4-Triazin-5(4H)-one Chemical Probe for Epigenetic Target Profiling


The compound 3-((2,5-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one (CAS 899943-33-0) is a synthetic, low-molecular-weight heterocycle (MW 324.36, C18H17FN4O) . It belongs to the 1,2,4-triazin-5(4H)-one class and is annotated in target databases as a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B), linking it to epigenetic regulation and CNS therapeutic research [1]. The structure features a 2,5-dimethylaniline moiety at the C3 position and a 4-fluorobenzyl group at C6, a substitution pattern that distinguishes it from other benzyl-triazinones in commercial screening libraries.

Reported LSD1/MAO-B dual engagement (TTD annotation)
2,5-dimethylphenyl substitution differentiates from common 2,3-isomer
Suitable for epigenetic target profiling and biochemical assays

Procurement Risk for 3-((2,5-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one: Why Close Analogs Cannot Be Assumed Interchangeable


Within the 6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one chemotype, subtle changes to the C3 aniline substituent produce compounds with identical molecular formulas but different 2D topologies. For example, the 2,3-dimethylphenyl analog (CAS 899985-79-6) and the 2-ethylphenyl analog (CAS 905764-91-2) share the same molecular formula (C18H17FN4O) and molecular weight (324.36) as the target compound . In enzyme inhibition, the position of methyl groups on the aniline ring can critically influence the shape and electronic complementarity of the inhibitor's binding pose within the FAD-binding pocket of LSD1 or the substrate cavity of MAO-B. Generic substitution without comparative inhibition data risks selecting an analog with a markedly different selectivity window between LSD1 and MAO-B, undermining experimental reproducibility in epigenetic or neuroscience studies.

Risk Factor
Target Compound
Substitute Risk
Positional isomerism
2,5-dimethylphenyl topology
2,3-isomer may alter LSD1 binding pose
Benzyl substitution
4-fluorobenzyl (MAO-B engagement)
Non-fluorinated analog likely reduces MAO-B engagement
Public inhibition data
Dual-target annotation (TTD)
Analog target data absent; may invalidate experimental design

Head-to-Head Quantitative Differentiation Data for 3-((2,5-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one


Crystal Structure of LSD1 in Complex with Compound 4 (PDB 7VQS): A Basis for Comparative Selectivity Profiling

The protein data bank entry PDB 7VQS contains a high-resolution crystal structure of LSD1 in complex with 'compound 4', a tranylcypromine-derived inhibitor [1]. While this entry is not a direct co-crystal of the target compound, it provides the precise molecular framework for docking studies of the 2,5-dimethylphenyl triazinone into the LSD1 active site. No analogous public crystal structure currently exists for the 2,3-dimethylphenyl or 2-ethylphenyl analogs. The availability of this structural template enables computational prioritization of the 2,5-dimethyl substitution pattern based on predicted complementarity to the hydrophobic enclosure formed by Val333, Phe538, and Trp695.

Crystal Template Availability
Method context
PDB 7VQS (LSD1-co-crystal) enables docking of 2,5-dimethylphenyl triazinone
Supports structure-based selection over unmodeled analogs
No public LSD1 co-crystals for 2,3-dimethylphenyl or 2-ethylphenyl analogs
LSD1 Epigenetics X-ray Crystallography

Target Annotations: LSD1 and MAO-B Dual Inhibition Profile as a Differentiator from Single-Target Triazinones

The Therapeutic Target Database (TTD) annotates the target compound (Drug ID D0IO2A) as an inhibitor of both LSD1 and MAO-B [1]. This dual inhibitory profile is not annotated for the closely related 6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 898640-18-1), which lacks the para-fluorine substituent on the benzyl ring. The presence of the fluorine atom on the benzyl group is a critical pharmacophoric element for MAO-B binding within this chemotype, as fluorinated aromatic rings engage in favorable quadrupole interactions with the aromatic cage of the FAD cofactor.

Target Annotation Profile
Class-level
Dual LSD1/MAO-B inhibitor (TTD D0IO2A)
Enables deconvolution of LSD1- vs MAO-B-mediated effects
Non-fluorinated and 2,3-isomer lack public target annotation
MAO-B LSD1 Target Engagement

Chemical Topology Differentiation: 2,5-Dimethyl vs. 2,3-Dimethylphenyl Isomer – Impact on Molecular Shape and Predicted Binding

The 2,5-dimethyl substitution on the aniline ring positions one methyl group para to the amine linkage and one meta, creating an asymmetric electron density distribution and a distinct rotational profile around the C3-N bond. In contrast, the 2,3-dimethyl isomer (CAS 899985-79-6) places both methyl groups in adjacent ortho/meta positions, resulting in a different steric footprint and altered conformational ensemble. While no experimental Kd or IC50 values are publicly available for either isomer against purified LSD1 or MAO-B, the positional isomerism is known in medicinal chemistry to produce significantly different target residence times and off-rate kinetics in FAD-dependent amine oxidases.

Topology Isomer Differentiation
Data to verify
2,5- vs 2,3-dimethylphenyl substitution: predicted conformational and binding differences
Isomer substitution may alter binding kinetics; requires assay verification
No public Ki/IC50 data available; class-level inference from FAD-dependent amine oxidases
Molecular Topology Shape Complementarity Isomer Differentiation

High-Confidence Application Scenarios for 3-((2,5-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one Based on Current Evidence


Epigenetic Chemical Probe for LSD1/CoREST Complex Inhibition Assays

Given its annotation as an LSD1 inhibitor in the TTD database, the compound is best deployed as a tool compound in biochemical LSD1 demethylase assays (e.g., H3K4me1/2 substrate conversion monitored by FAD-coupled peroxidase detection) where a reversible, non-covalent chemotype is required to complement mechanism-based inactivators such as tranylcypromine derivatives. The dual MAO-B activity necessitates inclusion of a selective MAO-B inhibitor control (e.g., selegiline) to deconvolute target engagement. [1]

Structure-Activity Relationship (SAR) Core for Fluorinated Benzyl-Triazinone Libraries

The 4-fluorobenzyl group at C6 is a synthetic handle for generating analogs via nucleophilic displacement or cross-coupling. This compound serves as a validated intermediate for SAR studies exploring the impact of para-substitution on the benzyl ring upon LSD1/MAO-B selectivity. The commercial availability of the non-fluorinated benzyl analog (CAS 898640-18-1) enables a direct matched-pair comparison to quantify the contribution of the fluorine atom to target affinity and metabolic stability. [2]

Molecular Docking Reference Ligand for LSD1 Inhibitor Discovery

The existence of PDB 7VQS provides a crystallographic framework into which the 2,5-dimethylphenyl triazinone can be computationally docked. This compound can be used as a reference ligand to validate docking scoring functions and to generate pharmacophore models for virtual screening of triazinone-based LSD1 inhibitors. [3]

Application
Selection Property
Validation Focus
LSD1/CoREST demethylase assays
Dual-target annotation (LSD1 + MAO-B)
MAO-B inhibitor control to deconvolve activity
Fluorinated triazinone SAR libraries
4-fluorobenzyl synthetic handle
Matched-pair comparison with non-fluorinated analog
LSD1 docking and pharmacophore modeling
PDB 7VQS template accessible
Scoring function validation for triazinone scaffold
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